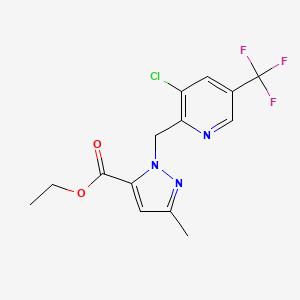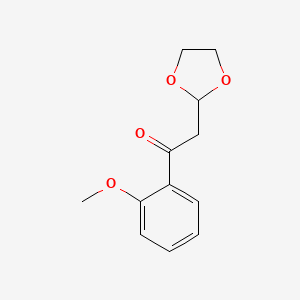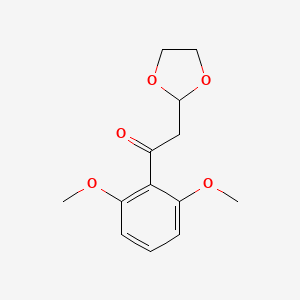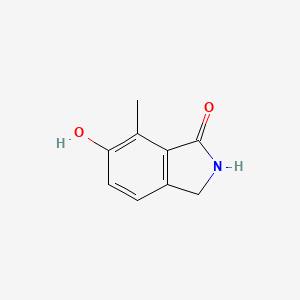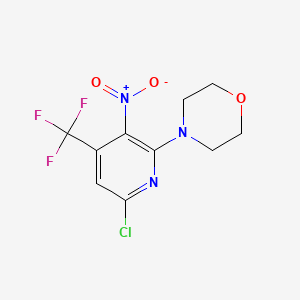![molecular formula C6H4IN3 B1400291 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1100318-96-4](/img/structure/B1400291.png)
4-Iodo-7H-pyrrolo[2,3-d]pyrimidine
描述
4-Iodo-7H-pyrrolo[2,3-d]pyrimidine is a compound that is part of the pyrrolopyrimidine class . Pyrrolopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidines has been accomplished through various methods. For instance, one method involves the methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methyl iodide, followed by a reaction with the appropriate amine at elevated temperatures . Another method involves acid-catalyzed chemo-selective C-4 substitution of the 7H-pyrrolo[2,3-d]pyrimidine ring with various amines .
Molecular Structure Analysis
The molecular structure of 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine has been investigated at the molecular level, mainly using molecular dynamics simulations and binding free energy calculations .
Chemical Reactions Analysis
Pyrrolo[2,3-d]pyrimidines demonstrate reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . They also show a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine include a molecular weight of 245.02 . It is a solid at room temperature .
科学研究应用
结构分析和合成
- 该化合物已经过结构分析,揭示了其 N-糖苷键扭转角和其 6-氨基的笨重的碘取代基和 N 原子的偏差的具体细节 (Seela、Zulauf、Reuter 和 Kastner,1999)。
- 它作为钯催化的交叉偶联反应中的底物,用于合成各种 4-炔基吡咯并嘧啶,突出了其在创建复杂有机化合物中的用途 (Tumkevičius 和 Masevičius,2008)。
药物合成
- 吡咯并[2,3-d]嘧啶(4-碘-7H-吡咯并[2,3-d]嘧啶所属的类别)在药物研究中具有重要意义。该化合物的衍生物的合成工艺展示了其以生态和经济的方式生产药用活性化合物的相关性 (Fischer 和 Misun,2001)。
抗肿瘤特性
- 对吡咯并[2,3-d]嘧啶的研究揭示了它们的潜在抗肿瘤特性。该化学结构的特定衍生物已被合成并评估其对癌细胞系的抗增殖作用,表明该化合物在癌症研究中的重要性 (Mieczkowski 等人,2015)。
作为抗疟药的潜力
- 7H-吡咯并[2,3-d]嘧啶的衍生物已因其作为抗疟药的潜力而被研究。注意到其结构中存在结晶水分子,这可能会影响其药学性质 (Gainsford、Fröhlich 和 Evans,2010)。
抗菌剂合成
- 吡咯并[2,3-d]嘧啶已用于合成新型四唑并[1,5-c]吡咯并[3,2-e]嘧啶和三唑并[1,5-c]吡咯并[3,2-e]嘧啶,显示了它们在创建潜在抗菌剂中的作用 (Dave 和 Shah,2002)。
作用机制
Target of Action
It has been suggested that compounds with a similar pyrrolo[2,3-d]pyrimidine structure have been found to inhibit the activity of the janus kinase (jak) family of enzymes .
Mode of Action
The mode of action of 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with its targets, leading to changes in cellular processes. For instance, if the compound acts as a JAK inhibitor, it would interfere with the JAK-signal transducer and activator of transcription protein (STAT) signaling pathway . This pathway is a chain of interactions between proteins in the cell and is involved in cell division and death, and in tumor formation processes .
Biochemical Pathways
The biochemical pathways affected by 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine are likely to be those involving its targets. If the compound acts on the JAK-STAT signaling pathway, it could affect downstream effects such as cell growth, proliferation, and apoptosis .
Result of Action
The molecular and cellular effects of 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine’s action would depend on its specific targets and mode of action. If it acts as a JAK inhibitor, it could potentially lead to the inhibition of cell growth and proliferation, and the induction of apoptosis .
Action Environment
The action, efficacy, and stability of 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine can be influenced by various environmental factors. For instance, the compound demonstrates stability under normal temperature and humidity conditions, but may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential for maintaining its effectiveness.
未来方向
属性
IUPAC Name |
4-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3/c7-5-4-1-2-8-6(4)10-3-9-5/h1-3H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUGYIMGLFJGGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=NC=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728157 | |
| Record name | 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-7H-pyrrolo[2,3-d]pyrimidine | |
CAS RN |
1100318-96-4 | |
| Record name | 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


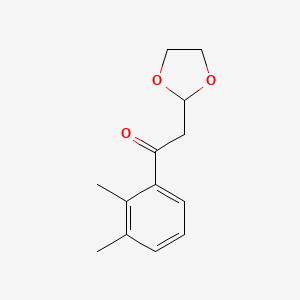

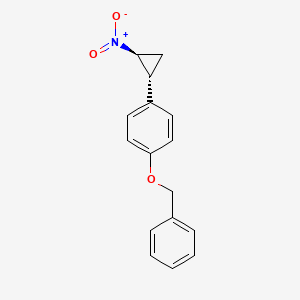
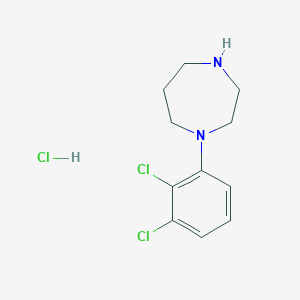
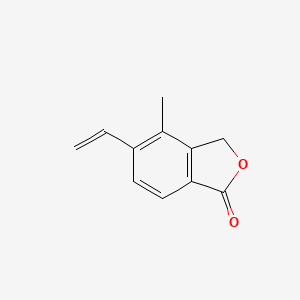

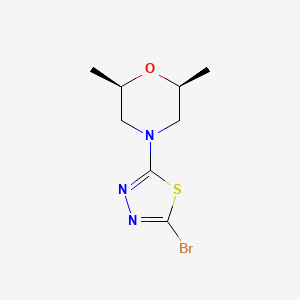
![methyl (1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/structure/B1400221.png)
